1H-Pyrrolizine-3,6(2H,5H)-dione
Description
Properties
IUPAC Name |
6,7-dihydro-3H-pyrrolizine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-3-5-1-2-7(10)8(5)4-6/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLQRIMYIBADDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1=CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552605 | |
| Record name | 1H-Pyrrolizine-3,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113727-89-2 | |
| Record name | 1H-Pyrrolizine-3,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis of 1h Pyrrolizine 3,6 2h,5h Dione
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of an unambiguous elemental composition. For 1H-Pyrrolizine-3,6(2H,5H)-dione (C₇H₇NO₂), the expected exact mass would be calculated and compared against the experimental value to confirm its molecular formula.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to elucidate fragmentation pathways. The molecule is ionized, typically forming a protonated molecule [M+H]⁺ in electrospray ionization (ESI), and then subjected to collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure.
For pyrrolizidine (B1209537) and related dione (B5365651) structures, fragmentation often initiates at the lactam rings and the bicyclic core. Characteristic losses can include molecules such as carbon monoxide (CO), water (H₂O), and cleavage across the pyrrolidine (B122466) rings. For instance, studies on related 5-substituted 1H-tetrazole derivatives show characteristic losses of N₂ or HN₃ depending on the ionization mode, which highlights how fragmentation patterns are unique to specific structural motifs. lifesciencesite.com Similarly, fragmentation studies of pyrimidinethiones and related fused heterocycles show initial cleavages of side groups followed by the decomposition of the less stable heterocyclic rings. sapub.org
Table 1: Predicted HRMS Data and Potential Fragmentation for this compound This table is illustrative and based on general principles of mass spectrometry.
| Analysis | Expected Result | Information Gained |
|---|---|---|
| Parent Ion [M+H]⁺ | 140.05040 (Calculated for C₇H₈NO₂⁺) | Confirmation of Elemental Composition |
| Fragment 1 | Loss of CO (m/z ~28) | Indicates presence of a carbonyl group |
| Fragment 2 | Loss of H₂O (m/z ~18) | Possible rearrangement or presence of trace moisture |
| Fragment 3 | Cleavage of pyrrolidine ring | Structural information on the bicyclic core |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are quantized and correspond to specific energy levels.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the bonds. In this compound, the most prominent absorption bands would be from the carbonyl (C=O) and N-H groups of the lactam rings. The C=O stretching vibrations in five-membered lactams typically appear in the 1700-1750 cm⁻¹ region. The N-H stretching vibration would be expected as a broad band around 3200 cm⁻¹. For example, in related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, strong C=O absorption bands are clearly identified. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O bonds are visible in Raman, non-polar bonds and symmetric vibrations often produce stronger signals than in IR. Aromatic ring vibrations and C-C backbone stretching would be clearly identifiable. In diketopyrrolo-pyrrole (DPP) pigments, which also contain a dione system within a heterocyclic framework, Raman spectra show significant bands related to aromatic ring vibrations and weaker signals for the carbonyl groups. morana-rtd.comresearchgate.net
Table 2: Expected Vibrational Frequencies for this compound This table is illustrative, with frequency ranges based on data from analogous compounds like heterocyclic diones. nih.govnih.govnist.gov
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Lactam) | Stretching | ~3200 (broad) | ~3200 (weak) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C=O (Lactam) | Stretching | ~1700-1750 (strong) | ~1700-1750 (moderate) |
| C-N | Stretching | ~1350-1450 | ~1350-1450 |
| C-C | Stretching | (variable) | ~900-1200 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Analogues
The parent compound this compound is achiral. However, if chiral centers are introduced (for example, through substitution on the carbon skeleton), the resulting analogues would be optically active. Chiroptical spectroscopy techniques are crucial for determining the absolute configuration of these chiral molecules.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov An optically active molecule will absorb one form of polarized light more than the other, resulting in a CD spectrum. The sign and intensity of the CD signal (known as the Cotton effect) are highly sensitive to the molecule's three-dimensional structure. The electronic transitions of chromophores, such as the n→π* transition of the carbonyl groups in the pyrrolizidinedione core, would give rise to distinct CD signals, allowing for the assignment of stereochemistry. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A plot of specific rotation versus wavelength gives an ORD curve. The shape of this curve, particularly in the vicinity of a chromophore's absorption band, is characteristic of the molecule's stereochemistry. ORD and CD are related phenomena (mathematically linked by the Kronig-Kramers relations) and provide complementary information for stereochemical analysis.
For chiral analogues of this compound, these techniques would be paramount. By comparing the experimentally obtained CD/ORD spectra with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of each stereocenter could be confidently assigned.
Table 3: Application of Chiroptical Spectroscopy to a Hypothetical Chiral Analogue This table illustrates the application of the techniques.
| Technique | Measurement Principle | Application to Chiral Pyrrolizidinedione |
|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left vs. right circularly polarized light. | Determine the sign of the Cotton effect associated with the C=O n→π* transition to help assign the absolute configuration of stereocenters. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Analyze the shape of the ORD curve to confirm stereochemical assignments derived from CD and other methods. |
Theoretical and Computational Investigations of 1h Pyrrolizine 3,6 2h,5h Dione
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can accurately model the distribution of electrons and predict a molecule's energetic landscape.
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1H-Pyrrolizine-3,6(2H,5H)-dione, these calculations would likely be performed using a basis set such as 6-31G(d,p) to provide a good balance between accuracy and computational cost.
The geometry optimization would reveal the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. It is anticipated that the pyrrolizine core would exhibit a largely planar structure, although some puckering may occur in the saturated five-membered ring. The presence of the two carbonyl groups and the lactam functionality will significantly influence the geometry and electronic distribution.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C=O bond length | ~1.22 Å |
| C-N bond length (lactam) | ~1.36 Å |
| C-C bond length (alkene) | ~1.35 Å |
| C-C bond length (alkane) | ~1.53 Å |
| N-C-C bond angle | ~108° |
| C-N-C bond angle | ~110° |
Note: These are representative values based on calculations of similar structures and may vary depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.comimperial.ac.ukwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the nitrogen atom of the lactam. The LUMO, conversely, is likely to be centered on the electron-deficient carbonyl carbons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These are hypothetical values for illustrative purposes. The actual values would be determined through specific DFT calculations.
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic, conjugated systems. The pyrrolizine core of this compound is a bicyclic system containing a pyrrole-like ring. The aromaticity of this core can be assessed using computational methods that calculate magnetic and electronic properties, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, taking into account its interactions with its environment, such as a solvent. nih.govmdpi.comdntb.gov.uauu.nlacs.org An MD simulation of this compound in an aqueous solution would provide insights into its conformational flexibility, solvation properties, and potential for aggregation.
These simulations would reveal the preferred conformations of the molecule in solution and the dynamics of the surrounding water molecules. This information is crucial for understanding how the molecule would behave in a biological system. For instance, the accessibility of potential binding sites on the molecule can be assessed by analyzing its conformational landscape.
In Silico Modeling of Molecular Interactions with Biological Macromolecules (e.g., Enzyme Active Sites, DNA Minor Groove)
The potential of this compound as a therapeutic agent can be explored through in silico modeling of its interactions with biological targets. Given that some pyrrolizine derivatives have shown anti-inflammatory and anticancer activities, enzymes such as cyclooxygenase (COX) and various kinases are plausible hypothetical targets. nih.govnih.govsemanticscholar.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme active site. nih.govsemanticscholar.orgmdpi.comnih.govjapsonline.com A hypothetical docking study of this compound with an enzyme like COX-2, which is a key target in inflammation, could reveal potential binding modes and affinities.
In such a study, the 3D structure of the enzyme would be obtained from a protein data bank. The this compound molecule would then be computationally "docked" into the active site of the enzyme. The docking algorithm would explore various possible binding poses and score them based on factors such as intermolecular interactions and conformational energies.
The results would likely indicate that the molecule could form hydrogen bonds with key amino acid residues in the active site via its carbonyl groups and the N-H group of the lactam. Hydrophobic interactions between the pyrrolizine core and nonpolar residues in the active site would also contribute to binding.
Table 3: Hypothetical Docking Results of this compound with COX-2 Active Site
| Interacting Residue | Interaction Type | Hypothetical Distance (Å) |
| Arg120 | Hydrogen Bond | 2.9 |
| Tyr355 | Hydrogen Bond | 3.1 |
| Val523 | Hydrophobic | - |
| Ala527 | Hydrophobic | - |
| Binding Energy (kcal/mol) | -7.5 |
Note: This table presents a hypothetical binding scenario for illustrative purposes. Actual docking studies would provide more detailed and specific interaction data.
Free Energy Perturbation and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations
Computational methods are pivotal in estimating the binding affinity between a ligand, such as this compound, and its biological target. Among the most widely utilized techniques are end-point, implicit solvent free energy methods, with the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach being a prominent example. This method offers a balance between computational efficiency and accuracy, making it suitable for analyzing large sets of compounds.
The MM/PBSA method calculates the binding free energy (ΔG_bind) by considering the end-point states of the binding process: the bound complex, the free receptor, and the free ligand. hod4.net The calculation involves a thermodynamic cycle that sums the energy changes in the gas phase and the free energies of solvation. The process typically begins by generating a representative set of structures (snapshots) from molecular dynamics (MD) simulations. hod4.net For each snapshot, the free energy is calculated as a sum of several components.
The binding free energy is determined by the following equation:
ΔG_bind = G_complex - (G_receptor + G_ligand) hod4.net
Each free energy term (G) is composed of:
G = E_MM + G_solv - TΔS hod4.net
Where:
E_MM is the molecular mechanics energy in the gas phase. It includes internal energies from bonds, angles, and dihedrals, as well as van der Waals and electrostatic interactions. hod4.net
G_solv is the solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) model, while the nonpolar part is determined from the solvent-accessible surface area (SASA). hod4.net
TΔS represents the conformational entropy change upon binding, which is often the most computationally demanding term to calculate and is sometimes omitted in comparative studies. hod4.net
MM-PBSA has been successfully applied to a wide range of biological problems, including studying the stability of protein and nucleic acid conformations and predicting the binding affinities of drug candidates. For a congeneric series of ligands, the method can effectively rank their binding affinities, aiding in lead optimization. nih.gov In the context of this compound and its derivatives, MM/PBSA could be employed to predict their binding affinity to specific targets, such as enzymes or receptors, and to elucidate the key energetic factors driving the interaction. researchgate.net
Table 1: Components of MM/PBSA Free Energy Calculation
| Component | Description | Calculation Method |
| ΔE_MM | Change in molecular mechanics energy | Sum of changes in internal (bond, angle, dihedral) and interaction (van der Waals, electrostatic) energies. hod4.net |
| ΔG_solv | Change in solvation free energy | Comprises polar and nonpolar contributions. hod4.net |
| ΔG_polar | Polar solvation energy | Calculated using the Poisson-Boltzmann (PB) equation. hod4.net |
| ΔG_nonpolar | Nonpolar solvation energy | Typically estimated from the solvent-accessible surface area (SASA). hod4.net |
| -TΔS | Conformational entropy change | Calculated from methods like normal-mode analysis; often computationally expensive. hod4.net |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) and Cheminformatics Approaches for Structural Exploration and Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling disciplines that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These approaches are central to modern drug discovery and materials science, providing predictive models that can guide the design of new molecules with enhanced potency or desired characteristics. semanticscholar.org
A typical QSAR study involves several key steps:
Data Set Preparation: A series of compounds with known activities (e.g., IC₅₀ values) is collected. This set is usually divided into a training set for model development and a test set for model validation. nih.gov
Descriptor Calculation: Numerical variables, or "descriptors," that characterize the chemical structure of each molecule are calculated. These can include 2D descriptors (e.g., topological indices, atom counts) or 3D descriptors (e.g., steric and electrostatic fields).
Model Building: A mathematical model is created using statistical methods to correlate the descriptors with the observed activity. Comparative Molecular Field Analysis (CoMFA) is a well-known 3D-QSAR technique that relates biological activity to the shape (steric) and charge (electrostatic) fields surrounding the molecules. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using the test set and other statistical metrics (e.g., cross-validated R², q²). A reliable model should accurately predict the activity of compounds not used in its creation. nih.gov
For the this compound scaffold, QSAR and cheminformatics approaches would be invaluable for structural exploration. By synthesizing and testing a library of derivatives with varied substituents, a QSAR model could be developed. semanticscholar.org The resulting model, often visualized as contour maps in CoMFA, would highlight regions of the scaffold where steric bulk or specific electronic features (e.g., electron-donating or electron-withdrawing groups) are favorable or unfavorable for activity. This provides a rational basis for designing the next generation of compounds with improved properties. nih.gov
Table 2: General Workflow for a QSAR Study
| Step | Objective | Common Techniques/Methods |
| 1. Data Curation | Assemble a dataset of molecules with measured biological activity or properties. | Literature search, internal databases. |
| 2. Structural Alignment | Superimpose all molecules in the dataset based on a common substructure. | Atom-based or pharmacophore-based alignment. |
| 3. Descriptor Calculation | Quantify physicochemical properties of the molecules. | CoMFA/CoMSIA fields, molecular fingerprints, constitutional descriptors. |
| 4. Model Generation | Create a mathematical equation linking descriptors to activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR), Machine Learning. |
| 5. Validation | Assess the model's statistical significance and predictive ability. | Cross-validation (q²), prediction for an external test set (r²_pred). nih.gov |
Prediction of Spectroscopic Parameters via Computational Chemistry (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for structure elucidation and characterization. rsc.org The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared spectroscopy) for this compound can be achieved with a high degree of accuracy. rsc.org
NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum mechanical (QM) calculations. rsc.org Density Functional Theory (DFT) is a popular QM method that can yield chemical shifts in reasonably close agreement with experimental values, often with root mean square errors (RMSE) of 0.2–0.4 ppm for ¹H shifts. ruc.dk The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP, PBE0), the basis set (e.g., 6-311++G(2d,p)), and the proper treatment of solvent effects, often modeled using a Polarizable Continuum Model (PCM). ruc.dkresearchgate.net
More recently, machine learning (ML) methods, particularly Graph Neural Networks (GNNs), have emerged as a faster and highly accurate alternative to traditional QM calculations. mdpi.comnih.gov These models are trained on large databases of experimental or high-level QM-calculated spectra and can predict ¹H chemical shifts with a mean absolute error (MAE) below 0.10 ppm. mdpi.comnih.gov Such predictive tools can be invaluable for confirming the structure of newly synthesized this compound derivatives or for distinguishing between possible isomers. rsc.org
Vibrational Frequency Prediction: The same DFT methods used for NMR calculations can also be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These calculations help in assigning the absorption bands observed in an experimental spectrum to specific molecular motions, such as C=O stretching in the dione (B5365651) rings or N-H bending. For example, in related pyrrolizine derivatives, characteristic IR absorption bands have been identified for N-H and C=O groups. nih.gov
Table 3: Illustrative Example of Predicted ¹H NMR Chemical Shifts for a Pyrrolizine Scaffold
Note: This table is a hypothetical example based on typical accuracies of computational methods and is for illustrative purposes only. The chemical shifts refer to protons on the pyrrolizine ring system.
| Proton Position | Experimental Shift (ppm) | Predicted Shift (DFT/PCM) (ppm) | Predicted Shift (GNN) (ppm) |
| H-1 | 6.85 | 6.95 | 6.88 |
| H-2 | 2.90 | 3.05 | 2.92 |
| H-5 | 4.10 | 4.25 | 4.12 |
| H-7 | 6.20 | 6.30 | 6.21 |
Mechanistic Studies of 1h Pyrrolizine 3,6 2h,5h Dione Reactivity and Molecular Interactions
Investigation of Reaction Pathways and Intermediates in Chemical Transformations
The reactivity of the pyrrolizine-dione core is characterized by several key transformations. The lactam unit within the structure is susceptible to ring-opening reactions. For instance, under basic conditions, methanol (B129727) can open the lactam ring, demonstrating the electrophilic nature of the carbonyl carbon. researchgate.net
Another significant reaction pathway involves the active methylene (B1212753) group situated between the two carbonyl functions. This position is readily functionalized. It can undergo coupling with diazonium salts to form hydrazones, a transformation confirmed by X-ray crystallography. researchgate.net Furthermore, reaction with dimethylformamide acetal (B89532) leads to the formation of a dimethylaminomethylene derivative. researchgate.net
Flash vacuum pyrolysis (FVP) of derivatives of the related pyrrolizin-3-one system provides a powerful method for generating reactive intermediates. Specifically, FVP of Meldrum's acid derivatives can lead to the formation of pyrrol-2-ylmethylideneketene, a key intermediate in the synthesis of various substituted pyrrolizin-3-ones. researchgate.net This ketene (B1206846) intermediate can also be generated thermally from 3-(pyrrol-2-yl)propenoate esters. researchgate.net
Exploration of the 1H-Pyrrolizine-3,6(2H,5H)-dione Moiety in Novel Synthetic Methodologies
The pyrrolizine scaffold, including the dione (B5365651) variant, serves as a valuable building block in the synthesis of more complex heterocyclic systems. For example, the annulation of a related pyrrolizine-1,3-dione with an anhydride (B1165640) has been explored as a direct route to target molecules, although the instability of the starting dione under basic conditions can be a limitation. researchgate.net
The versatility of the pyrrolizine core is further demonstrated in its use for synthesizing fused 4-quinolinone structures. A ketolactam derivative of the pyrrolizine system has been shown to be a productive precursor for affording a 4-quinolinone under DBU-catalyzed conditions. researchgate.net This highlights the potential to use the inherent reactivity of the pyrrolizine dione moiety to construct diverse and biologically relevant scaffolds.
Derivatives of the related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized through multi-step procedures. These often involve the initial formation of N-halogenalkylimides, which are then condensed with various cyclic amines like morpholine (B109124) and phenylpiperazine to generate a library of derivatives. nih.gov
Non-Covalent Interactions and Their Role in Molecular Recognition and Self-Assembly
The arrangement of atoms and functional groups in the this compound structure facilitates a range of non-covalent interactions that are crucial for molecular recognition and self-assembly. rsc.orgnih.govmagtech.com.cn These interactions, which include hydrogen bonding, π-stacking, and electrostatic interactions, direct the formation of ordered supramolecular structures. rsc.orgnih.gov
In related 1H-pyrrole-2,5-dione derivatives, the carbonyl groups and N-H protons are key participants in hydrogen bonding. For example, strong N-H···O hydrogen bonds are observed, linking molecules into chains. mdpi.com These chains can be further interconnected by weaker C-H···O and C-H···N hydrogen bonds, as well as π-stacking interactions between aromatic rings, to form complex three-dimensional networks. mdpi.com The interplay of these forces is fundamental to the process of self-assembly, where molecules spontaneously organize into well-defined structures. nih.gov
Molecular recognition, the specific binding between molecules, is a prerequisite for self-assembly. rsc.orgmagtech.com.cn In the context of pyrrolizine diones and their derivatives, the specific geometry and electronic properties of the molecule dictate its ability to recognize and bind to other molecules, including other pyrrolizine diones or different chemical species. This recognition is often highly specific, akin to a lock and key mechanism, and is the driving force behind the formation of larger, functional assemblies. nih.govnih.gov
In Vitro Molecular Target Engagement and Enzyme Modulation Studies
Derivatives of the pyrrolizine dione scaffold have been investigated for their ability to interact with and modulate the activity of various enzymes. These studies are crucial for understanding the potential therapeutic applications of this class of compounds.
Elucidation of Specific Enzyme Inhibition Mechanisms (e.g., Kinases, Cyclooxygenases)
Kinase Inhibition: Pyrrolizine-containing compounds have demonstrated potent inhibitory activity against several protein kinases, which are key regulators of cellular processes. nih.gov For instance, certain pyrrolizine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2), both of which are important targets in cancer therapy. nih.gov The mechanism of inhibition often involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. The structure-activity relationship of these compounds reveals that substitutions on the pyrrolizine core can significantly impact their inhibitory potency and selectivity. For example, a difluoro indolizine (B1195054) derivative showed potent inhibition of both EGFR and CDK-2. nih.gov
Table 1: Kinase Inhibition by Pyrrolizine Derivatives
| Compound | Target Kinase | IC₅₀ | Reference |
|---|---|---|---|
| Difluoro indolizine derivative (6o) | EGFR | 62 nM | nih.gov |
| Difluoro indolizine derivative (6o) | CDK-2 | 118 nM | nih.gov |
| Difluoropyrrolizine derivative (6d) | CDK-2 | 174 nM | nih.gov |
| Methylphenyl fluoroisoindolinedione derivative (6m) | CDK-2 | 402 nM | nih.gov |
| Compound (XII) | CDK-2 | 0.63 µM | nih.gov |
Cyclooxygenase Inhibition: Derivatives of the related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. nih.gov Both COX-1 and COX-2 isoforms can be targeted. The most active compounds often feature specific substituents that enhance their binding to the enzyme's active site. For example, a derivative with a phenylo-piperazino ring was found to be a potent COX inhibitor, binding through hydrogen bonds and hydrophobic interactions. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors, showing that the pyrrolo-pyridine ring often occupies a key subdomain of the enzyme's active site. nih.gov
Table 2: Cyclooxygenase Inhibition by 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives
| Compound | Target Enzyme | Key Interactions | Reference |
|---|---|---|---|
| 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione | COX-1 | H-bond with Leu531; π-sigma with Ala527; π-alkyl with Val349, Leu352, Leu531, Ala527 | nih.gov |
| 5,6-dimethyl-4-oxo-2-[(4-phenyl-1-piperazinyl)methyl]-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione | COX | H-bond with Ser350; hydrophobic interactions | nih.gov |
Protein-Ligand Interaction Fingerprinting
Protein-ligand interaction fingerprinting (IFP) is a computational method used to characterize and compare the interaction patterns between a ligand, such as a pyrrolizine dione derivative, and its protein target. nih.govnih.gov This technique converts the three-dimensional structural information of a protein-ligand complex into a one-dimensional bitstring. nih.govnih.gov Each bit in the string represents the presence or absence of a specific type of interaction (e.g., hydrogen bond, hydrophobic contact, ionic interaction) with a particular amino acid residue in the binding site. osti.govresearchgate.net
By comparing the interaction fingerprints of different ligands, researchers can identify key interactions that are essential for binding and activity. osti.gov This information is valuable for understanding structure-activity relationships and for designing new inhibitors with improved potency and selectivity. researchgate.netosti.gov For example, IFP can be used to compare the binding mode of a novel pyrrolizine dione inhibitor to that of a known, potent inhibitor, helping to rationalize its activity and guide further optimization. nih.gov Several tools, such as PyPLIF, have been developed to facilitate the generation and analysis of interaction fingerprints. nih.govnih.govresearchgate.net
Structure-Mechanism Relationships of Pyrrolizine Dione Derivatives
The biological activity of pyrrolizine dione derivatives is intrinsically linked to their chemical structure. Understanding the relationship between structure and the mechanism of action is crucial for the rational design of new compounds with desired properties.
In the context of enzyme inhibition, specific structural features of the pyrrolizine dione scaffold and its substituents dictate the binding affinity and selectivity for a particular enzyme. For instance, in the inhibition of kinases, the presence and position of hydrogen bond donors and acceptors, as well as hydrophobic groups, are critical for effective binding to the ATP-binding pocket. nih.gov The planarity of the ring system and the conformational flexibility of the substituents also play a significant role.
For cyclooxygenase inhibitors, the nature of the substituent at the nitrogen atom of the dione ring has been shown to influence the inhibitory potency and selectivity for COX-1 versus COX-2. nih.gov The length and nature of a linker connecting the pyrrolizine core to another cyclic moiety can also significantly affect biological activity. nih.gov
The study of structure-activity relationships (SAR) involves systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.govnih.gov This iterative process allows for the identification of a pharmacophore, which is the ensemble of steric and electronic features that is necessary for optimal interaction with a specific biological target.
Photochemical and Thermal Stability and Degradation Pathways in Different Chemical Environments
Photochemical Stability
The presence of chromophores, such as the carbonyl groups and the carbon-carbon double bond within the pyrrolizine ring system of this compound, suggests a potential for photochemical reactivity. Generally, organic molecules with these functional groups can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions.
Studies on related pyrrolizidine (B1209537) alkaloids (PAs) have shown that these compounds can undergo degradation upon exposure to UV radiation. nih.gov For instance, a study on 15 different PAs demonstrated their degradation under UV light, while they remained minimally affected by visible light from a xenon lamp. nih.gov The degradation pathways under UV irradiation can be complex, often leading to the formation of various isomers and minor byproducts. nih.gov The pH of the solvent was found to have little impact on the photolysis of these related compounds. nih.gov
While direct photostability data for this compound is unavailable, the information on related PAs suggests a potential for degradation under UV light. The specific degradation products would depend on the exact reaction conditions and the chemical environment.
Thermal Stability
The thermal stability of this compound is a key parameter influencing its storage, handling, and potential applications in various temperature regimes. The bicyclic lactam structure is generally associated with a degree of thermal stability.
Research on the thermal stability of pyrrolizidine alkaloids in herbal infusions has indicated that these compounds are relatively stable under typical brewing conditions (75-100 °C for 5-10 minutes). urjc.esurjc.es Another study on the stability of the pyrrolizidine alkaloid retrorsine (B1680556) during cooking procedures also concluded that it is not significantly affected by high temperatures. up.ac.za However, prolonged heating at very high temperatures, such as in flash vacuum pyrolysis, can lead to decomposition of related pyrrolizine structures.
The stability of β-lactam rings, a key feature in the target molecule, is known to be influenced by temperature. nih.gov For example, the degradation half-lives of various β-lactam antibiotics in broth at 36°C can range from hours to over a hundred hours, indicating that the specific structure plays a crucial role in thermal stability. nih.gov
Table 1: Thermal Stability of Related Pyrrolizidine Alkaloids and β-Lactams
| Compound Class/Specific Compound | Conditions | Stability Outcome |
| Pyrrolizidine Alkaloids | Brewing (75-100 °C, 5-10 min) | Relatively stable. urjc.esurjc.es |
| Retrorsine | Cooking (boiling water bath, 3 hours) | Not significantly affected. up.ac.za |
| Imipenem (a β-lactam) | Broth (36°C) | Degradation half-life of 16.9 hours. nih.gov |
| Meropenem (a β-lactam) | Broth (36°C) | Degradation half-life of 46.5 hours. nih.gov |
This table presents data for related compounds to infer the potential stability of this compound.
Degradation Pathways in Different Chemical Environments
The degradation of this compound is expected to be significantly influenced by the chemical environment, particularly pH and the presence of nucleophiles or oxidizing agents.
Hydrolysis: The lactam functionality in the pyrrolizine ring is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the five-membered lactam ring to form a carboxylic acid and an amine functionality. Studies on related pyrrolizidine alkaloids have shown that they are stable in neutral and acidic solutions but can degrade significantly in alkaline conditions, with a reported 50% degradation within 24 hours for some PAs. nih.gov
Oxidation: The pyrrolizine nucleus can be susceptible to oxidation. Metabolic studies of pyrrolizidine alkaloids show that oxidation, often mediated by cytochrome P-450 enzymes, is a key metabolic pathway. nih.gov This process can lead to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). nih.gov While these are biological processes, they highlight the potential for the pyrrolizine ring to be oxidized by chemical oxidants.
Table 2: Degradation of Related Pyrrolizidine Alkaloids in Different Environments
| Condition | Effect on Pyrrolizidine Alkaloids |
| UV Radiation | Degradation observed. nih.gov |
| Neutral and Acidic Solutions | Generally stable. nih.gov |
| Alkaline Conditions | Significant degradation (e.g., 50% in 24h). nih.gov |
| Enzymatic Oxidation (in vivo) | Formation of reactive pyrrolic metabolites. nih.gov |
This table presents data for a class of related compounds to infer potential degradation pathways for this compound.
Advanced Analytical Methodologies for Research Pertaining to 1h Pyrrolizine 3,6 2h,5h Dione and Derivatives
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental chromatographic techniques for the separation, isolation, and purity assessment of pyrrolizine-dione compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pyrrolizidine (B1209537) alkaloids, the broader class to which 1H-Pyrrolizine-3,6(2H,5H)-dione belongs. mdpi.com An improved HPLC method utilizing a reverse-phase styrene-divinylbenzene column (PRP-1) with ultraviolet (UV) detection has been developed for the simultaneous determination of pyrrolizidine alkaloids (PAs) and their metabolites. nih.gov This method is noted for being gentle, simple, and fast, as it can allow for the direct injection of a sample supernatant without requiring prior extraction or derivatization steps. nih.gov Reversed-phase HPLC separation often employs buffer solutions containing formic acid and ammonium (B1175870) formate (B1220265) to achieve optimal results. mdpi.com Analysis by HPLC is also used to monitor the progress of chemical reactions in the synthesis of related structures like dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione, confirming its utility in purity assessment of reaction products. google.com
Gas Chromatography (GC) , often coupled with a mass spectrometer (MS), is another powerful tool. However, due to the low volatility of many pyrrolizidine alkaloids, derivatization is typically required before GC analysis. researchgate.net This process modifies the compound to make it more suitable for gas-phase analysis.
The table below summarizes typical chromatographic conditions used for the analysis of related pyrrolizidine compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Stationary Phase (Column) | Reversed-phase columns (e.g., C18, styrene-divinylbenzene) are common. mdpi.comnih.gov | Capillary columns suitable for amine analysis. |
| Mobile Phase / Carrier Gas | Gradient elution with acetonitrile (B52724) and aqueous buffers (e.g., ammonium formate). mdpi.comnih.gov | Inert carrier gas such as Helium or Hydrogen. |
| Detection | UV Detection, Diode Array Detection (DAD), Mass Spectrometry (MS). nih.govnih.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS). researchgate.net |
| Sample Preparation | Can sometimes be injected directly; often involves liquid-liquid or solid-phase extraction. nih.gov | Typically requires extraction and chemical derivatization to increase volatility. researchgate.net |
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of this compound and its derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prominent and powerful technique in this field. mdpi.com It offers high sensitivity and selectivity, allowing for the detection of trace amounts of compounds in complex mixtures. nih.gov The process involves separating compounds using an LC system, followed by ionization (commonly with electrospray ionization, ESI) and analysis in a tandem mass spectrometer. nih.gov The first mass analyzer selects a specific parent ion, which is then fragmented, and the resulting daughter ions are analyzed by the second mass analyzer. This provides a highly specific "fingerprint" for the compound. researchgate.net LC-MS/MS workflows can be performed directly from a sample extract without the need for derivatization. researchgate.net Multiple reaction monitoring (MRM) is an operating mode used in LC-MS/MS that provides excellent quantification capabilities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, providing high-resolution separation and detailed mass spectra. nih.gov However, as mentioned, its application to pyrrolizidine alkaloids often requires a derivatization step to make the analytes volatile enough for GC analysis. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a powerful, albeit less common, hyphenated technique. It provides online separation by LC followed directly by structural characterization using NMR, which can be invaluable for identifying unknown derivatives or metabolites without the need for offline isolation.
The following table compares the key features of LC-MS/MS and GC-MS for the analysis of pyrrolizine-type compounds.
| Feature | LC-MS/MS | GC-MS |
| Sample Derivatization | Generally not required. researchgate.net | Often necessary. researchgate.net |
| Applicability | Broadly applicable to a wide range of polar and non-polar compounds, including N-oxides. nih.gov | Primarily for volatile and thermally stable compounds. |
| Sensitivity | Very high, with detection often in the µg/kg or µg/L range. nih.gov | High sensitivity, but can be limited by derivatization efficiency. |
| Primary Use | Gold standard for both identification and quantification of pyrrolizidine alkaloids in complex matrices. mdpi.comresearchgate.net | Used for identification and quantification, particularly for specific compound classes after derivatization. researchgate.net |
Quantitative Method Development for Academic Research Sample Analysis
Developing a robust quantitative method is essential for accurately determining the concentration of this compound in research samples. Such methods are typically based on LC-MS/MS and must be carefully validated to ensure reliable results. nih.gov The validation process assesses several key parameters.
Linearity : The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specific range. This is confirmed when the coefficient of determination (r²) is higher than 0.99. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For pyrrolizidine alkaloids, LODs can be as low as 0.015 µg/kg and LOQs as low as 0.05 µg/kg. nih.gov
Accuracy : This is typically evaluated through recovery studies, where a known amount of the compound is added (spiked) into a blank sample matrix. The percentage of the spiked amount that is measured by the method is the recovery. Acceptable recovery rates for related compounds often range from 64% to 127%. nih.govnih.gov
Precision : This measures the closeness of repeated measurements. It is expressed as the relative standard deviation (RSD) and is assessed within a single day (intra-day precision or repeatability) and across multiple days (inter-day precision or reproducibility). mdpi.com For a method to be considered precise, RSD values are often required to be below 15% or 20%. mdpi.comnih.gov
The table below presents typical validation data from studies on related pyrrolizidine alkaloids, illustrating the performance of modern analytical methods.
| Validation Parameter | Reported Value Range | Source(s) |
| Limit of Detection (LOD) | 0.005 - 0.75 µg/kg (or µg/L) | nih.govnih.gov |
| Limit of Quantification (LOQ) | 0.009 - 2.5 µg/kg (or µg/L) | nih.govnih.gov |
| Accuracy (Recovery) | 64.5% - 112.2% | nih.govnih.gov |
| Intra-day Precision (%RSD) | 0.08% - 13.6% | mdpi.comnih.gov |
| Inter-day Precision (%RSD) | 0.5% - 18.9% | mdpi.comnih.gov |
Development of Spectroscopic or Electrochemical Probes for Pyrrolizine Dione (B5365651) Detection in Research Contexts
While standard chromatographic methods are robust, there is ongoing research into developing novel probes for the rapid and selective detection of specific molecules in research settings.
Spectroscopic Probes : The development of a spectroscopic probe for this compound would likely involve designing a molecule that exhibits a change in its optical properties (e.g., fluorescence) upon binding to the target. For instance, research on probes for other reactive molecules like peroxynitrite demonstrates principles that could be applied here. mdpi.com A probe could be designed to be non-fluorescent initially but become highly fluorescent upon a specific reaction with the pyrrolizine dione structure. mdpi.com Another approach is a ratiometric probe, where binding causes a shift in the fluorescence emission wavelength, allowing for detection based on the ratio of intensities at two different wavelengths. mdpi.com Such probes could offer high sensitivity, with detection limits potentially reaching the nanomolar (nM) range. mdpi.com
Electrochemical Probes : An electrochemical sensor offers another promising avenue for detection. This approach could be based on Electrochemical Impedance Spectroscopy (EIS). nih.gov In a hypothetical EIS sensor for a pyrrolizine dione, an electrode would be modified with a specific receptor that binds to the target compound. This binding event would alter the electrochemical properties at the electrode surface, leading to a measurable change in impedance. researchgate.net Research into EIS-based biosensors has explored the use of non-toxic, ingestible redox probes like pyrroloquinoline quinone (PQQ) to facilitate the necessary electrochemical reactions, a principle that could be adapted for research applications targeting specific small molecules. nih.gov The development of such a sensor would involve characterizing the sensor's evolution from the bare electrode to the immobilization of the specific receptor and then quantifying the response across a range of target concentrations. nih.gov
Future Research Trajectories and Interdisciplinary Perspectives for 1h Pyrrolizine 3,6 2h,5h Dione
Exploration of Unexplored Reactivity Patterns and Chemical Transformations
The known reactivity of pyrrolizine diones, such as electrophilic additions and ring-opening of the lactam unit by nucleophiles, serves as a foundation for exploring new chemical space. researchgate.net Future research should systematically investigate transformations that remain underexplored. The active methylene (B1212753) group adjacent to the ketone offers a prime site for various C-C and C-X bond-forming reactions.
Key areas for investigation include:
Asymmetric Catalysis: Developing enantioselective methods for the reduction of the ketone or functionalization of the α-carbon would provide access to chiral pyrrolizidine (B1209537) alkaloids and their analogues.
Pericyclic Reactions: The dienophilic nature of the α,β-unsaturated lactam system could be exploited in Diels-Alder and other cycloaddition reactions to construct more complex polycyclic systems.
C-H Activation: Direct functionalization of the pyrrolizine core through transition-metal-catalyzed C-H activation would offer a more atom-economical approach to substituted derivatives compared to traditional methods.
Radical Chemistry: Investigating the behavior of the pyrrolizine dione (B5365651) scaffold under radical conditions could unveil novel cyclization and functionalization pathways.
| Reaction Type | Known Examples/Analogues | Proposed Unexplored Transformations |
| Nucleophilic Attack | Lactam ring-opening by methanol (B129727) under basic conditions. nih.gov | Reactions with a broader range of soft and hard nucleophiles (e.g., thiols, organometallics). |
| Electrophilic Addition | Reaction with dry hydrogen chloride gives a 1-chloro-1,2-dihydro derivative. researchgate.net | Exploration of other electrophiles (e.g., halonium ions, selenyl halides) for diastereoselective additions. |
| Condensation | Coupling with diazonium salts at the active methylene position. nih.gov | Knoevenagel, aldol, and Mannich reactions to introduce diverse functional groups. |
| Rearrangements | Not widely explored. | Photochemical or acid-catalyzed rearrangements to access novel heterocyclic scaffolds. |
Integration with Materials Science and Supramolecular Chemistry for Novel Functional Materials
The rigid, polar structure of 1H-Pyrrolizine-3,6(2H,5H)-dione makes it an attractive building block for materials science and supramolecular chemistry. Its hydrogen bond donor and acceptor sites can be utilized to direct the self-assembly of complex, ordered structures.
Future research should focus on:
Polymer Chemistry: Incorporating the pyrrolizine dione moiety into polymer backbones or as pendant groups could lead to new materials with enhanced thermal stability, specific recognition properties, or stimuli-responsiveness.
Supramolecular Gels: The directional hydrogen bonding capabilities could be harnessed to form supramolecular gels from low-molecular-weight derivatives, with potential applications in drug delivery and tissue engineering.
Crystal Engineering: A systematic study of the crystal packing of various derivatives can provide insights into controlling solid-state architecture for applications in nonlinear optics or as porous materials for gas storage.
| Material Type | Design Principle | Potential Application |
| Functional Polymers | Incorporation as a monomer or pendant group. | Thermally stable plastics, responsive materials. |
| Supramolecular Assemblies | Self-assembly via hydrogen bonding and π-π stacking. | Organic electronics, sensors, molecular gels. |
| Coordination Polymers | Use as a ligand for metal ions. | Catalysis, porous materials, magnetic materials. |
Development of Advanced Catalytic Systems for Pyrrolizine Dione Synthesis
Current syntheses of pyrrolizine diones often rely on multi-step sequences or harsh reaction conditions, such as flash vacuum pyrolysis or the use of stoichiometric oxidants like pyridinium (B92312) chlorochromate. researchgate.netnih.gov A significant area for future development is the creation of more efficient, selective, and sustainable catalytic methods.
Promising avenues include:
Biocatalysis: Employing enzymes (e.g., oxidases, reductases, or transaminases) could offer highly selective and environmentally benign routes to chiral pyrrolizine dione derivatives.
Photoredox Catalysis: Visible-light-mediated reactions could enable novel bond formations and cyclization strategies under mild conditions.
Tandem Catalysis: Designing catalytic systems that can orchestrate multiple transformations in a single pot (e.g., a cross-metathesis followed by an intramolecular cyclization) would significantly improve process efficiency. researchgate.net A known process for a related compound involves catalytic hydrogenation followed by cyclization, highlighting the potential for multi-step, single-pot syntheses. google.com
Application of Artificial Intelligence and Machine Learning in Pyrrolizine Dione Research
The application of computational tools, particularly artificial intelligence (AI) and machine learning (ML), is poised to revolutionize chemical research. For the this compound scaffold, these technologies can accelerate discovery and development in several ways.
| AI/ML Application | Objective | Potential Impact |
| Reaction Prediction | Predict the outcome and optimal conditions for unexplored reactions. | Reduce experimental effort and uncover novel transformations. |
| De Novo Design | Generate novel pyrrolizine dione derivatives with desired properties (e.g., specific biological activity or material characteristics). | Accelerate the discovery of new drug candidates or functional materials. |
| Synthesis Planning | Propose efficient retrosynthetic pathways for complex target molecules based on the pyrrolizine dione core. | Streamline the synthesis of complex natural products and analogues. |
| Property Prediction | Develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. | Predict the biological activity, toxicity, or material properties of virtual compounds before synthesis. |
Elucidation of Complex Molecular Pathways and Network Interactions for Pyrrolizine Dione Scaffolds
While some pyrrolizine derivatives are known for their biological activity, the precise molecular mechanisms often remain unclear. For the related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, a specific mechanism for their analgesic effects has not yet been established. nih.gov A deep understanding of how this compound and its derivatives interact with biological systems is crucial for the rational design of therapeutic agents.
Future research should employ a multi-pronged approach:
Chemical Proteomics: Using affinity-based probes derived from the pyrrolizine dione scaffold to identify direct protein binding partners in cells or lysates.
Metabolomics and Pharmacokinetics: Studying the metabolic fate of these compounds to identify active metabolites and understand their distribution and clearance in biological systems.
Systems Biology: Integrating data from proteomics, transcriptomics, and metabolomics to build network models that describe the global cellular response to these compounds. This can reveal off-target effects and previously unknown mechanisms of action.
By pursuing these interdisciplinary research avenues, the scientific community can fully harness the potential of this compound, paving the way for new discoveries in medicine, materials science, and catalysis.
Q & A
Q. What are efficient synthetic routes for 1H-Pyrrolizine-3,6(2H,5H)-dione?
A visible-light-photoredox catalyzed [3+2] cyclization between 2H-azirine and maleimide derivatives offers a high-yield method (55–99%) for synthesizing dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione intermediates. Subsequent aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in a one-pot system converts these intermediates into the target compound. Key parameters include:
- Catalyst : 9-Mesityl-10-methylacridin-10-ium perchlorate.
- Conditions : Mild, room temperature, visible light irradiation.
- Compatibility : Tolerates electron-donating/withdrawing substituents.
| Reaction Step | Catalyst/Reagent | Yield Range | Key Advantage |
|---|---|---|---|
| Cyclization | Acridinium salt | 55–99% | Broad substrate scope |
| Aromatization | DDQ | Quantitative | One-pot simplicity |
For reproducibility, ensure rigorous solvent drying and inert atmosphere .
Q. How can researchers characterize this compound and its derivatives?
A multi-technique approach is critical:
- NMR Spectroscopy : Confirm regiochemistry via - and -NMR chemical shifts (e.g., carbonyl resonances at δ 170–175 ppm).
- Chromatography : Use C18 columns with gradient elution (e.g., 25-min HPLC cycle) for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]).
- Electrochemical Analysis : Cyclic voltammetry to evaluate electron-withdrawing properties, particularly in push–pull dye systems .
Q. Example Workflow :
Purify via column chromatography.
Validate structure with NMR/HRMS.
Assess purity via HPLC.
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or selectivity?
Discrepancies often arise from subtle variations in reaction conditions. For example:
Q. Troubleshooting Table :
Q. What strategies optimize this compound for electronic material applications?
In organic electronics (e.g., OFETs, dyes), structural modifications enhance performance:
- Side-Chain Engineering : Introduce alkyl groups (e.g., 2-octyldodecyl) to improve solubility and thin-film morphology .
- Electron-Withdrawing Groups : Substituents like thienothiophene increase electron affinity, critical for n-type semiconductors .
- Copolymer Design : Incorporate into donor-acceptor polymers (e.g., with isoindigo) to tune bandgaps .
Case Study :
A pyrrolo[3,4-c]pyrrole-dione copolymer exhibited ambipolar charge transport (hole/electron mobility >0.1 cm²/V·s) in OFETs .
Q. How can computational methods guide the design of derivatives with targeted properties?
- DFT Calculations : Predict HOMO/LUMO levels to tailor redox potentials for optoelectronic applications .
- Molecular Docking : Screen derivatives for biological activity (e.g., enzyme inhibition) by simulating interactions with binding pockets .
- QSAR Modeling : Corlate substituent effects (e.g., Hammett σ values) with experimental outcomes like cytotoxicity .
Q. Example Workflow :
Optimize geometry at B3LYP/6-31G(d).
Calculate frontier orbitals using Gaussian.
Validate with experimental cyclic voltammetry .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
Key considerations:
Q. Scalability Table :
| Parameter | Lab Scale (mg) | Pilot Scale (g) | Industrial Scale (kg) |
|---|---|---|---|
| Reaction Volume | 10 mL | 1 L | 100 L |
| Yield Consistency | ±5% | ±10% | ±15% |
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data for derivatives?
Cross-validate using orthogonal techniques:
- Scenario : Discrepant -NMR signals for regioisomers.
- Resolution :
- Compare with computed NMR shifts (e.g., via ACD/Labs).
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Confirm via X-ray crystallography if feasible.
Q. What methodologies reconcile discrepancies in biological activity studies?
- Dose-Response Curves : Ensure consistent assay conditions (e.g., cell lines, incubation times).
- Metabolite Interference : Use LC-MS to rule out degradation products .
- Control Experiments : Compare with structurally similar compounds (e.g., pyrazolo-phthalazine diones) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
